Cas no 1239773-74-0 (4-Isopropoxy-1-benzofuran-6-carboxylic acid)

4-Isopropoxy-1-benzofuran-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-Isopropoxy-1-benzofuran-6-carboxylic acid
- 4-Isopropoxybenzofuran-6-carboxylic acid
- 6-benzofurancarboxylic acid, 4-(1-methylethoxy)-
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- MDL: MFCD14704813
- インチ: 1S/C12H12O4/c1-7(2)16-11-6-8(12(13)14)5-10-9(11)3-4-15-10/h3-7H,1-2H3,(H,13,14)
- InChIKey: GVKWKBCDWPFDAK-UHFFFAOYSA-N
- SMILES: O(C(C)C)C1=CC(C(=O)O)=CC2=C1C=CO2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 264
- トポロジー分子極性表面積: 59.7
4-Isopropoxy-1-benzofuran-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM490121-1g |
4-Isopropoxybenzofuran-6-carboxylic acid |
1239773-74-0 | 97% | 1g |
$196 | 2023-02-18 | |
abcr | AB410860-500mg |
4-Isopropoxy-1-benzofuran-6-carboxylic acid; . |
1239773-74-0 | 500mg |
€333.00 | 2024-06-07 | ||
TRC | I248255-250mg |
4-Isopropoxy-1-benzofuran-6-carboxylic acid |
1239773-74-0 | 250mg |
$ 380.00 | 2022-06-02 | ||
TRC | I248255-100mg |
4-Isopropoxy-1-benzofuran-6-carboxylic acid |
1239773-74-0 | 100mg |
$ 185.00 | 2022-06-02 | ||
A2B Chem LLC | AI15583-1g |
4-Isopropoxy-1-benzofuran-6-carboxylic acid |
1239773-74-0 | >95% | 1g |
$578.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399886-5g |
4-Isopropoxybenzofuran-6-carboxylic acid |
1239773-74-0 | 97% | 5g |
¥12096.00 | 2024-08-09 | |
abcr | AB410860-1 g |
4-Isopropoxy-1-benzofuran-6-carboxylic acid |
1239773-74-0 | 1 g |
€406.00 | 2023-07-19 | ||
abcr | AB410860-5 g |
4-Isopropoxy-1-benzofuran-6-carboxylic acid |
1239773-74-0 | 5 g |
€1,074.00 | 2023-07-19 | ||
abcr | AB410860-1g |
4-Isopropoxy-1-benzofuran-6-carboxylic acid; . |
1239773-74-0 | 1g |
€397.00 | 2024-06-07 | ||
A2B Chem LLC | AI15583-10g |
4-Isopropoxy-1-benzofuran-6-carboxylic acid |
1239773-74-0 | >95% | 10g |
$1550.00 | 2024-04-20 |
4-Isopropoxy-1-benzofuran-6-carboxylic acid 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
4-Isopropoxy-1-benzofuran-6-carboxylic acidに関する追加情報
4-Isopropoxy-1-benzofuran-6-carboxylic Acid: A Comprehensive Overview
4-Isopropoxy-1-benzofuran-6-carboxylic acid, with the CAS number 1239773-74-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and structural versatility. The molecule features a benzofuran ring system substituted with an isopropoxy group at the 4-position and a carboxylic acid group at the 6-position, making it a unique derivative with potential applications in drug discovery and material science.
The synthesis of 4-isopropoxy-1-benzofuran-6-carboxylic acid typically involves multi-step organic reactions, including Friedel-Crafts acylation, oxidation, and subsequent functionalization. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have also explored green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, to enhance the sustainability of this compound's preparation.
In terms of biological activity, 4-isopropoxy-1-benzofuran-6-carboxylic acid has shown promising results in various assays. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving the inhibition of cyclooxygenase (COX) enzymes. Additionally, this compound exhibits moderate antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Recent research has also highlighted its ability to modulate cellular signaling pathways, such as the MAPK and NF-kB pathways, suggesting its role in anti-cancer therapies.
The structural uniqueness of 4-isopropoxy-1-benzofuran-6-carboxylic acid makes it a valuable building block for constructing more complex molecules. For instance, it can be used as a precursor for synthesizing bioactive agents or advanced materials with tailored properties. Its carboxylic acid group provides opportunities for further functionalization, such as forming esters or amides, which can enhance its solubility or bioavailability.
From a pharmacokinetic perspective, studies on 4-isopropoxy-1-benzofuran-6-carboxylic acid have revealed favorable absorption profiles in preclinical models. However, further investigations are required to evaluate its stability in vivo and potential metabolic pathways. Understanding these aspects will be crucial for optimizing its therapeutic potential and minimizing adverse effects.
In conclusion, 4-isopropoxy-1-benzofuran-6-carboxylic acid represents a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advances in synthesis and biological evaluation, positions it as a promising candidate for future research and development efforts.
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